4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)butanoic acid

Lipophilicity Membrane permeability Drug-likeness

4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid (CAS 1006453-31-1) is a heterocyclic carboxylic acid comprising a 4-chloro-3-methylpyrazole core linked via its N1 nitrogen to a butanoic acid chain. With a molecular formula of C₈H₁₁ClN₂O₂ and a molecular weight of 202.64 g/mol, the compound is commercially available from multiple suppliers (Enamine, Fluorochem, Leyan) at purities typically ≥95%.

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64
CAS No. 1006453-31-1
Cat. No. B2748563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)butanoic acid
CAS1006453-31-1
Molecular FormulaC8H11ClN2O2
Molecular Weight202.64
Structural Identifiers
SMILESCC1=NN(C=C1Cl)CCCC(=O)O
InChIInChI=1S/C8H11ClN2O2/c1-6-7(9)5-11(10-6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13)
InChIKeyCAZRWTGBWCKXMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)butanoic acid (CAS 1006453-31-1): Procurement-Ready Profile of a Chloro-Methyl Pyrazole Carboxylic Acid Building Block


4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid (CAS 1006453-31-1) is a heterocyclic carboxylic acid comprising a 4-chloro-3-methylpyrazole core linked via its N1 nitrogen to a butanoic acid chain . With a molecular formula of C₈H₁₁ClN₂O₂ and a molecular weight of 202.64 g/mol, the compound is commercially available from multiple suppliers (Enamine, Fluorochem, Leyan) at purities typically ≥95% [1]. It is sold as a research-use-only building block for medicinal chemistry, agrochemical, and pharmaceutical intermediate synthesis [2]. Its structural features—particularly the simultaneous presence of a C4‑chloro substituent, a C3‑methyl group, and a flexible butanoic acid handle—distinguish it from closely related pyrazole‑butanoic acid analogs and define its unique reactivity and physicochemical profile.

Why 4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)butanoic acid Cannot Be Replaced by Off-the-Shelf Pyrazole Butanoic Acids


Despite sharing a common pyrazole‑butanoic acid scaffold, in‑class analogs of 4‑(4‑chloro‑3‑methyl‑1H‑pyrazol‑1‑yl)butanoic acid differ substantially in key physicochemical and reactivity parameters that directly impact their performance in synthetic and biological applications. The magnitude of these differences—particularly in lipophilicity (LogP), molecular weight, and halogen‑dependent reactivity—can alter membrane permeability, target binding kinetics, and the efficiency of downstream functionalization . Simple replacement with a des‑chloro, des‑methyl, or heavier halogen analog without quantitative justification introduces avoidable risk in lead optimization campaigns and scale‑up syntheses. The evidence below quantifies these critical differentiators, enabling science‑driven selection.

Quantitative Differentiation: 4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)butanoic acid vs. Closest Analogs


Increased Lipophilicity (LogP) vs. Des-Chloro and Des-Methyl Analogs

The target compound (LogP = 1.39–1.71) shows markedly higher lipophilicity than the non‑chlorinated analog 4‑(3‑methyl‑1H‑pyrazol‑1‑yl)butanoic acid (LogP = 1.06) and the non‑methylated analog 4‑(4‑chloro‑1H‑pyrazol‑1‑yl)butanoic acid (LogP ~1.0–1.2, estimated from structurally similar analogs) [1]. The chloro and methyl substituents together shift LogP by ≥0.3 log units, a variation that can significantly influence passive membrane permeability in cellular assays.

Lipophilicity Membrane permeability Drug-likeness

Halogen Reactivity Profile: C‑Cl vs. C‑Br/C‑I Differential for Downstream Functionalization

The C‑Cl bond (bond dissociation energy ≈ 83 kcal/mol) of the target compound is more robust than the C‑Br bond (≈ 68 kcal/mol) of the 4‑bromo analog and the C‑I bond (≈ 54 kcal/mol) of the 4‑iodo analog [1]. Consequently, the chloro substituent requires more forcing conditions for oxidative addition in cross‑coupling reactions, providing greater chemoselectivity in multi‑step synthetic sequences. This property is critical when a pyrazole‑butanoic acid building block must survive Pd‑catalyzed reactions at other sites before the halogen is addressed.

Cross-coupling Organometallic chemistry Synthetic versatility

Molecular Weight: Favorable Positioning Between Light and Heavy Analogs for Fragment‑Based Lead Development

At 202.64 g/mol, the target compound occupies a molecular‑weight window between the des‑chloro analog (168.19 g/mol) and the bromo analog (247.09 g/mol) [1]. This intermediate size, combined with its moderate LogP, places it in a favorable region of fragment‑like chemical space (MW < 250, LogP < 3.0), making it an attractive starting point for fragment growth [2].

Fragment-based drug discovery Ligand efficiency Physicochemical properties

Commercial Availability and Purity Benchmarking Across the Analog Set

The target compound is stocked by multiple reputable suppliers (Enamine, Fluorochem, Leyan, AKSci) at purities of 95–97% . While the bromo and des‑chloro analogs share similar purity specifications, the target compound’s broader vendor base in 2025 provides superior supply security and shorter lead times for repeat procurement . Direct price comparison (Fluorochem sourced) shows that the target compound is more expensive than the des‑chloro analog (¥10,296 vs. ¥7,986 per gram), consistent with the additional synthetic effort required to introduce the 4‑chloro‑3‑methyl substitution pattern .

Procurement Supply chain Purity

Recommended Application Scenarios for 4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)butanoic acid


Fragment‑Based Lead Discovery Requiring a Favorable MW‑LogP Profile

With a molecular weight of 202.64 g/mol and LogP in the 1.4–1.7 range, the compound falls well within fragment‑likeness criteria (MW < 250, LogP < 3.0). This makes it a rational starting point for fragment screens where balanced lipophilicity and moderate size are desired to maximize ligand efficiency, especially when compared to the lighter but more polar des‑chloro analog .

Multi‑Step Synthesis Involving Staged Palladium‑Catalyzed Functionalization

The robust C‑Cl bond (~83 kcal/mol) allows the pyrazole ring to survive Pd‑catalyzed reactions at other positions of the molecule before the chloro substituent is activated for coupling. This staged reactivity is harder to achieve with the bromo (BDE ~68 kcal/mol) or iodo (BDE ~54 kcal/mol) analogs, which are more prone to premature oxidative addition [1].

Building Block for Late‑Stage Diversification in Medicinal Chemistry

The carboxylic acid handle enables straightforward amide or ester formation, while the 4‑chloro‑3‑methylpyrazole core provides a privileged scaffold for bioisosteric replacement. The compound’s intermediate size and higher LogP, relative to the des‑chloro analog, offer a distinct property space for SAR exploration, particularly to improve cell permeability in early hit‑to‑lead programs .

Quote Request

Request a Quote for 4-(4-Chloro-3-methyl-1H-pyrazol-1-YL)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.